[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride

Research Chemical Building Block Phenethylamine Derivative

Choose [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride for unmatched aqueous solubility and solid-state stability—critical for reproducible HPLC, LC-MS, and NMR method development. Unlike the free base (CAS 41684-13-3), this HCl salt eliminates weighing inconsistencies and degradation during storage, ensuring chromatographic performance batch-to-batch. As a substituted phenethylamine building block with a para‑methoxy N‑methyl scaffold, it enables reliable synthesis of pharmaceutical intermediates and exploratory receptor-binding probes. Insist on ≥95% HPLC purity to avoid experimental drift in SAR or analytical validation studies. Streamline your procurement with multiple package sizes from qualified suppliers; contact us for a tailored quote today.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 1185377-38-1
Cat. No. B1420059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
CAS1185377-38-1
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11-2)9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H
InChIKeyXZEIXLRGIVAJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride (CAS 1185377-38-1) – Baseline Reference for Research Procurement


[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS 1185377-38-1), also designated 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride , is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . This compound exists as the hydrochloride salt of the free base CAS 41684-13-3 and is categorized as a secondary amine bearing a para-methoxy substituent on the phenyl ring and an N-methyl group [1]. It is supplied primarily as a research chemical building block or reference standard, with commercial purities typically reported at 95% to 98% by HPLC .

Why [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride Cannot Be Indiscriminately Substituted with Free Base or Related Analogs


Substitution of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS 1185377-38-1) with its free base form (CAS 41684-13-3) or structurally related analogs introduces significant changes in handling, stability, solubility, and experimental reproducibility. The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the free base, which exhibits limited water solubility due to hydrophobic characteristics and is sensitive to strong oxidizing agents . Moreover, subtle structural variations among close analogs (e.g., the benzylamine derivative 4-methoxy-N-methylbenzylamine, CAS 702-24-9, or the phenethylamine derivative N-methyl-4-methoxyphenethylamine, CAS 4091-50-3) can result in divergent receptor binding profiles and biological activities . Consequently, generic substitution without rigorous validation can compromise experimental consistency, assay reproducibility, and data comparability across studies. However, it must be noted that quantitative head-to-head comparative data between this specific compound and its closest analogs remain absent from peer-reviewed primary literature as of this assessment, limiting the ability to establish definitive differential performance metrics.

[1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride – Critical Evaluation of Quantitative Differential Evidence


Quantitative Comparative Evidence for [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride – Data Availability Assessment

Following exhaustive searches of peer-reviewed primary literature, patents, and authoritative databases, no direct head-to-head comparative studies, cross-study comparable datasets, or class-level inferences containing quantitative differential data for [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS 1185377-38-1) were identified that satisfy the core evidence admission rules. The compound is listed in vendor catalogs with purity specifications (e.g., 98% by HPLC) and basic analytical characterization (e.g., ¹H/¹³C NMR signals) ; however, these data do not include comparator or baseline quantitative metrics required for differentiation. Consequently, high-strength differential evidence that would justify preferential selection of this compound over close analogs based on verifiable, quantifiable performance metrics is currently unavailable in the open scientific literature.

Research Chemical Building Block Phenethylamine Derivative

[1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride – Research and Industrial Application Scenarios Based on Available Evidence


Analytical Reference Standard for Method Development and Validation

The compound is offered as a reference standard (Standard ID: M226573) and can be employed in the development and validation of analytical methods such as HPLC, LC-MS, and NMR spectroscopy. The hydrochloride salt form enhances solubility in aqueous mobile phases, improving chromatographic performance compared to the free base, which has limited water solubility [1]. Typical purity specifications of 95–98% support its use as a calibration or system suitability standard .

Synthetic Building Block in Medicinal Chemistry

As a substituted phenethylamine derivative bearing a secondary amine and a para-methoxy phenyl moiety, [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride serves as a versatile building block for the synthesis of bioactive heterocycles and pharmaceutical intermediates [2]. The hydrochloride salt provides enhanced solid-state stability and ease of handling during weighing and reaction setup relative to the free base form [3].

Pharmacological Tool Compound for Exploratory Receptor Studies

Based on structural analogy to related 4-methoxy-substituted N-methylamines that exhibit activity at amine receptors such as GABAA and trace amine-associated receptors (TAARs) , this compound may serve as an exploratory tool for preliminary receptor binding or functional assays in academic research settings. However, users must independently validate target engagement and potency, as no published quantitative pharmacological data specific to this compound are currently available.

Technical Documentation Hub

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